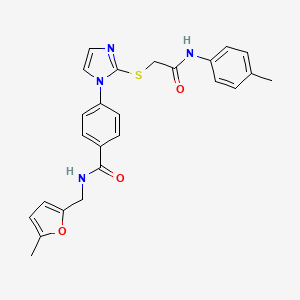

N-((5-methylfuran-2-yl)methyl)-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including compounds with a structure similar to N-((5-methylfuran-2-yl)methyl)-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, has been explored in the context of developing cardiac electrophysiological agents and inhibitors for TNF-alpha Converting Enzyme (TACE). One study describes the synthesis of 18 N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting the potential of the 1H-imidazol-1-yl moiety as a core structure for class III electrophysiological activity . Another research effort focuses on the synthesis of novel benzamides with 2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamide as P1' substituents, which have shown to be potent and selective TACE inhibitors .

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their biological activity. For instance, the presence of a 1H-imidazol-1-yl group has been associated with significant electrophysiological activity, as demonstrated by the potency of these compounds in in vitro assays . Additionally, the structural analysis of N-(thiazol-2-yl)benzamide derivatives has revealed that methyl functionality and non-covalent interactions, such as π-π stacking and S⋯O interactions, are influential in gelation behavior, which could be relevant for the solubility and stability of related compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their substituents, which can lead to various biological activities. For example, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been reported, with the aim of developing antifungal agents. These compounds were prepared through reactions involving bromoacetyl salicylamide, thiourea, and substituted thioureas, followed by alkylation with n-alkylbromides in the presence of a base . Such reactions are indicative of the versatility of benzamide derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration (MGC), are determined by their molecular structure and the nature of their substituents. The study of N-(thiazol-2-yl)benzamide derivatives has shown that certain amides can display gelation behavior towards ethanol/water and methanol/water mixtures, with good stability and low MGC, which is significant for their application as supramolecular gelators . These properties are essential for the practical use of such compounds in pharmaceutical formulations.

Aplicaciones Científicas De Investigación

Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds with structures related to N-((5-methylfuran-2-yl)methyl)-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, have been synthesized and assessed for their cardiac electrophysiological activities. These compounds have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for cardiac applications. The imidazol-1-yl moiety, in particular, has been identified as a viable replacement for other functional groups to achieve desired electrophysiological effects (Morgan et al., 1990).

Corrosion Inhibition

Derivatives of benzimidazole, which share structural similarities with N-((5-methylfuran-2-yl)methyl)-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide, have been studied for their corrosion inhibition properties on mild steel in acidic environments. The findings suggest these compounds form a protective layer on metal surfaces, indicating their potential use in corrosion protection applications (Ammal et al., 2018).

Protein-Tyrosine Phosphatase 1B Inhibition

Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives, related to the compound , have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes treatment. These compounds showed significant in vitro inhibitory activity, suggesting their potential in the development of new therapeutic agents for diabetes (Navarrete-Vázquez et al., 2012).

Gelation Properties

N-(Thiazol-2-yl)benzamide derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their gelation behavior. This research highlights the role of methyl functionality and non-covalent interactions in gelation, which could have implications in material science for developing novel gelators (Yadav & Ballabh, 2020).

Antioxidant Evaluation

New functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, structurally related to the compound , have been synthesized and evaluated for their antioxidant activities. These compounds have shown significant protective effects against DNA damage induced by oxidative stress, suggesting their potential application in preventing oxidative damage (Bondock et al., 2016).

Propiedades

IUPAC Name |

4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-17-3-8-20(9-4-17)28-23(30)16-33-25-26-13-14-29(25)21-10-6-19(7-11-21)24(31)27-15-22-12-5-18(2)32-22/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUXAVPIZSDOQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methylfuran-2-yl)methyl)-4-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)

![Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate](/img/structure/B2546045.png)

![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)

![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)